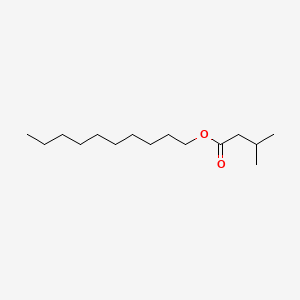

Decyl isovalerate

Description

Contextualization within Long-Chain Ester Research

Long-chain esters, a broad class of molecules that includes decyl isovalerate, are the subject of diverse scientific inquiry. Research into these compounds spans multiple disciplines, from industrial chemistry to biochemistry. In the field of materials science, for instance, long-chain esters are investigated for their potential as biodegradable lubricants. srce.hr Their physical properties, such as viscosity and pour point, are significantly influenced by the structure of their constituent alcohol and acid chains, with branching generally leading to lower pour points. srce.hr

The analysis of long-chain esters is a key aspect of this research area. Gas chromatography (GC) is a fundamental technique used for their separation and identification. Studies have focused on developing quantitative structure-retention relationship (QSRR) models for these esters, which correlate their chemical structure with their GC retention indices. This allows for the prediction and identification of unknown long-chain esters in complex mixtures, such as essential oils. researchgate.net

Furthermore, long-chain esters are integral components of natural waxes, which serve protective functions in both plants and insects. scispace.comoup.com Research in this area explores the chemical composition and physical properties of these waxes, which are largely determined by the specific long-chain esters present. oup.com The synthesis of long-chain esters, including those from bio-based sources like cellulose, is another active area of research, driven by the demand for sustainable and renewable materials. aalto.firesearchgate.net

Significance in Natural Product Chemistry and Biochemistry

This compound has been identified as a constituent of the essential oil from the plant Scandix pecten-veneris, commonly known as shepherd's-needle. researchgate.net In a detailed analysis of the essential oils from the root, aerial parts, and fruit of this plant, this compound was among a series of long-chain n-alkyl isomeric butanoates and pentanoates identified. researchgate.net The plant itself has been the subject of phytochemical research to evaluate its biological activities, including antioxidant and antimicrobial properties. nih.gov

The biosynthesis of esters in plants is a complex process that contributes significantly to the aroma and flavor profiles of fruits and flowers. nih.gov Esters are generally formed through the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors for these reactions, alcohols and fatty acids, are produced through various metabolic pathways. nih.govaocs.org While the general pathways for ester biosynthesis are understood, the specific enzymes and regulatory mechanisms involved in the production of this compound in Scandix pecten-veneris or other natural sources have not been explicitly detailed in the available literature.

In insects, long-chain esters are crucial components of cuticular waxes, which provide a barrier against water loss and protection from environmental stressors. oup.comresearchgate.net The composition of these waxes, including the specific ester constituents, can vary significantly between species. researchgate.net Esterases, enzymes that hydrolyze esters, also play important roles in insect physiology, including the detoxification of xenobiotics. researchgate.net

Overview of Current Research Trajectories and Gaps

Current research on volatile esters, a category that includes this compound, is largely driven by their importance in the food and fragrance industries. A significant trajectory is the use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O), to identify and quantify flavor and aroma compounds in complex mixtures. acs.org There is also a growing interest in understanding the relationship between the chemical composition of these volatile profiles and sensory perception. mdpi.com

Another key research direction is the exploration of alternative and sustainable methods for the production of flavor and fragrance compounds, including microbial fermentation and enzymatic synthesis. nih.gov These biotechnological approaches offer the potential for producing "natural" flavor and aroma compounds that are in high demand by consumers.

A notable gap in the current body of research is the limited specific focus on this compound itself. While it is identified as a component in some natural products and used in fragrance formulations, there is a lack of in-depth studies on its specific biological activities, detailed biosynthetic pathway, and potential applications beyond its current use. Much of the research on long-chain esters is broad, focusing on the properties of the general class of compounds or on more abundant and commercially significant esters.

Future research could, therefore, be directed towards a more thorough investigation of the bioactivity of this compound, potentially uncovering novel applications. Elucidating its specific biosynthetic pathway in plants like Scandix pecten-veneris would provide valuable insights into the regulation of natural product biosynthesis. Furthermore, a deeper understanding of its sensory properties and how they are influenced by its chemical structure could inform the development of new fragrance and flavor profiles. The decline of plant species like Scandix pecten-veneris also highlights a need for research into the conservation of natural sources of unique chemical compounds. cropj.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

72928-48-4 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

decyl 3-methylbutanoate |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h14H,4-13H2,1-3H3 |

InChI Key |

VKGHOXUAAAZEBE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC(=O)CC(C)C |

Canonical SMILES |

CCCCCCCCCCOC(=O)CC(C)C |

Other CAS No. |

72928-48-4 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Decyl Isovalerate

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and selective alternative to traditional chemical methods for ester production. nih.gov Lipases, in particular, are widely utilized due to their ability to catalyze esterification reactions with high specificity under mild conditions. researchgate.netscielo.br

Lipase-Catalyzed Esterification Reactions

The synthesis of esters through lipase-catalyzed esterification involves the reaction of an alcohol with a carboxylic acid. scielo.br In the case of decyl isovalerate, this involves the reaction between decyl alcohol and isovaleric acid.

The selection of an appropriate lipase (B570770) is a critical step in developing an efficient esterification process. mdpi.com Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas species, have been extensively studied for their catalytic activity in ester synthesis. researchgate.netniscpr.res.innih.gov

Immobilized lipases are often preferred in industrial applications to enhance stability and enable reuse of the biocatalyst. researchgate.net For instance, Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a commercially available and widely used biocatalyst known for its high activity and stability. tandfonline.commdpi.comfrontiersin.org The characterization of these biocatalysts involves assessing their activity, stability under different temperatures and pH conditions, and their specificity towards the substrates. nih.gov The catalytic mechanism of many lipases involves a catalytic triad (B1167595) typically composed of serine, histidine, and aspartic or glutamic acid. mdpi.comresearchgate.net

Candida antarctica lipase B is noted for its lack of a "lid," a structural feature present in many lipases. mdpi.com The choice of solvent can also significantly impact lipase activity, with hydrophobic solvents generally being preferred over hydrophilic ones for esterification reactions. nih.gov

Table 1: Examples of Lipases Used in Ester Synthesis

| Lipase Source | Common Name/Form | Key Characteristics |

|---|---|---|

| Candida antarctica | Novozym 435 (immobilized) | High activity, stability, and broad substrate specificity. tandfonline.commdpi.comfrontiersin.org |

| Rhizomucor miehei | Lipozyme IM-20 (immobilized) | Used in the synthesis of various flavor esters. nih.govresearchgate.net |

| Thermomyces lanuginosus | TLL | Known for its thermostability. researchgate.net |

| Pseudomonas species | - | Various strains produce lipases with potential for industrial applications. biomedpharmajournal.org |

| Burkholderia cepacia | BCL | Used in biocatalysis, with potential for hyperactivation through surfactant imprinting. mdpi.com |

To maximize the yield of this compound, several reaction parameters must be optimized. These include temperature, substrate molar ratio, enzyme concentration, and reaction time. researchgate.net

Studies on similar ester syntheses have shown that temperature significantly influences reaction rates, with optimal temperatures for lipase activity typically ranging between 40°C and 60°C. mdpi.commdpi.com Higher temperatures can lead to enzyme denaturation and reduced activity. mdpi.com The molar ratio of alcohol to acid is another crucial factor; an excess of one substrate can shift the reaction equilibrium towards product formation, though it can also lead to substrate inhibition. semanticscholar.org

Enzyme concentration directly affects the reaction rate, but an optimal concentration exists beyond which the increase in yield may not be economically justifiable. semanticscholar.org The reaction time required to reach maximum conversion is also a key parameter to determine for process efficiency. nih.gov For instance, in the synthesis of ethyl isovalerate, optimal conditions were found to be a temperature of 60°C and a reaction time of 60 hours. nih.gov In another study on decyl oleate (B1233923) synthesis, a maximum yield was achieved at 45°C with a reaction time of 25 minutes under ultrasound irradiation. jst.go.jp

Table 2: Optimized Parameters for Similar Ester Synthesis

| Ester | Biocatalyst | Optimal Temperature (°C) | Optimal Molar Ratio (Alcohol:Acid) | Enzyme Loading | Max. Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl isovalerate | Rhizomucor miehei lipase | 60 | - | 48.41 g/mol | - | nih.gov |

| Decyl oleate | Fermase CALB™10000 | 45 | 2:1 (Decanol:Oleic acid) | 1.8% (w/w) | 97.14 | jst.go.jp |

| Oleyl oleate | Novozym 435 | 51 | 1:1 | 7% (w/w) | - | tandfonline.com |

| Nonyl caprylate | Immobilized lipase | 40 | - | 25% w/w | >90 | researchgate.net |

Understanding the kinetics and mechanism of lipase-catalyzed esterification is essential for process design and optimization. The Ping-Pong Bi-Bi mechanism is a commonly accepted model for many lipase-catalyzed reactions involving two substrates. niscpr.res.inrsc.org This model involves the binding of the first substrate (the acid) to the enzyme, followed by the release of the first product (water) to form an acyl-enzyme intermediate. The second substrate (the alcohol) then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. niscpr.res.in

Kinetic studies often reveal substrate inhibition, where high concentrations of either the alcohol or the acid can decrease the reaction rate. niscpr.res.in For example, in the synthesis of ethyl isovalerate, inhibition by both ethanol (B145695) and isovaleric acid was observed. niscpr.res.in Kinetic parameters such as the maximum reaction velocity (Vmax) and Michaelis-Menten constants (Km) for each substrate are determined by fitting experimental data to kinetic models. biointerfaceresearch.com These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. For the synthesis of decyl oleate, the reaction was found to follow an ordered bi-bi model. semanticscholar.org

Reaction Parameter Optimization Studies

Biotransformation Processes via Microbial Fermentation

Biotransformation using whole microbial cells presents an alternative to using isolated enzymes for ester production. medcraveonline.com This approach can be cost-effective as it avoids the need for enzyme purification. medcraveonline.com

Microorganism Selection and Strain Engineering for Ester Production

The production of esters like isovalerates can be achieved through microbial fermentation. medcraveonline.com Certain microorganisms naturally produce esters as flavor and aroma compounds. frontiersin.org For instance, some lactic acid bacteria and yeasts are known to produce a variety of esters during fermentation. nih.gov

The selection of a suitable microbial strain is the first step. This can involve screening natural isolates for their ability to produce the desired ester. medcraveonline.com Once a promising strain is identified, its productivity can be enhanced through strain engineering. nih.gov Metabolic engineering techniques can be employed to optimize the metabolic pathways of microorganisms to increase the yield of the target product. nih.govnih.gov This can involve overexpressing genes that code for key enzymes in the biosynthetic pathway or knocking out genes that lead to the formation of unwanted byproducts. nih.gov For example, the biosynthesis of isovalerate precursors involves the catabolism of branched-chain amino acids like leucine (B10760876). nih.govoup.com By manipulating the genes in the leucine/isovalerate utilization (Liu) pathway, it may be possible to increase the intracellular pool of isovaleryl-CoA, a direct precursor for this compound synthesis. oup.com

Furthermore, the introduction of heterologous genes can create novel biosynthetic pathways within the host microorganism. nih.gov For instance, a gene encoding an alcohol acyltransferase (AAT), which catalyzes the final esterification step, could be introduced into a host that efficiently produces decyl alcohol and isovalerate precursors.

Fermentation Condition Optimization

The biosynthesis of esters like this compound via fermentation is a complex process influenced by numerous variables. Optimizing these conditions is crucial for maximizing product yield and directing the metabolic pathways of microorganisms toward the desired compound. While specific studies focusing exclusively on this compound fermentation are not extensively detailed in public literature, the principles of optimizing fermentation for volatile compounds and other esters are well-established and directly applicable.

The optimization process typically involves manipulating key fermentation parameters such as time, temperature, substrate composition, and the specific microbial strain used. nih.govfrontiersin.org For instance, in the fermentation of faba bean protein concentrate, conditions were optimized to control the synthesis of various volatile compounds, including esters like ethyl isovalerate. nih.gov The study utilized Response Surface Methodology (RSM) to analyze the effects of fermentation time (10-24 hours), temperature (20-30°C), dough yield, and starter inoculum ratio. nih.gov It was found that longer fermentation times and higher temperatures generally favored the formation of certain esters like ethyl acetate (B1210297). nih.gov

The composition of the fermentation medium is another critical factor. The types and concentrations of carbon and nitrogen sources can significantly influence microbial growth and the biosynthesis of precursors necessary for ester formation. frontiersin.org Optimization techniques range from the classical "one-factor-at-a-time" (OFAT) method to more advanced statistical designs like Plackett-Burman Design (PBD) and RSM to identify the most influential nutrients and their optimal concentrations. frontiersin.org For the biocatalytic production of other compounds, such as trans-2-decenoic acid, optimization of factors including seed culture time, temperature, inoculum amount, and inducer concentration led to a significant increase in final product titer. mdpi.com These findings underscore the importance of a systematic approach to optimizing fermentation conditions to enhance the production of specific target molecules.

Table 1: Key Parameters for Fermentation Optimization in Ester Synthesis

| Parameter | Typical Range/Options | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | 20 - 40°C | Affects enzyme activity and microbial growth rates, influencing the profile of volatile compounds produced. nih.gov | nih.gov |

| Time | 10 - 48 hours | Influences the completion of metabolic pathways and can lead to the conversion of initial products into others. nih.gov | nih.gov |

| Carbon/Nitrogen Sources | Glucose, Sucrose, Peptone, Yeast Extract | Serve as essential nutrients that regulate metabolism and the biosynthesis of precursors for ester formation. frontiersin.org | frontiersin.org |

| Inoculum Size | 5-7 log cfu/g | The initial concentration of the starter culture can affect the speed and efficiency of the fermentation process. nih.gov | nih.gov |

| pH | 6.0 - 7.5 | Affects enzyme stability and activity; crucial for maintaining optimal conditions for the microbial catalyst. researchgate.net | researchgate.net |

| Agitation Speed | 150 - 250 rpm | Ensures proper mixing of substrates and contact with the biocatalyst, but excessive speed can cause shear stress. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

**2.2. Chemical Synthesis Methods

Chemical synthesis remains a primary route for the production of this compound, offering high yields and purity. The most common method is direct esterification, though custom methodologies are often developed for specific research and development applications.

The most direct chemical pathway to this compound is the Fischer-Speier esterification of decyl alcohol with isovaleric acid. This reaction involves heating the two reactants, typically in the presence of an acid catalyst, to form the ester and water. To drive the equilibrium towards the product side, the water is usually removed as it is formed.

In recent years, enzymatic catalysis has become a popular alternative to traditional acid catalysis for ester synthesis. Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435) and Rhizomucor miehei, are widely used due to their high selectivity and ability to function under mild reaction conditions. researchgate.netresearchgate.netmdpi.com The enzymatic synthesis of esters is influenced by several parameters, including temperature, substrate molar ratio, enzyme concentration, and reaction time. researchgate.nettandfonline.com For example, in the synthesis of isoamyl isovalerate, a maximum yield of over 85% was achieved at 50°C with a 1.5:1 alcohol-to-acid molar ratio in n-hexane. researchgate.net Similarly, the synthesis of decyl oleate was optimized at a temperature of 45°C with a 2:1 alcohol-to-acid ratio and 1.8% (w/w) enzyme loading in a solvent-free system. jst.go.jp These examples provide a framework for the conditions likely to be effective for the lipase-catalyzed synthesis of this compound.

Table 2: Optimized Conditions for Lipase-Catalyzed Ester Synthesis

| Parameter | Decyl Oleate Synthesis jst.go.jp | Isoamyl Isovalerate Synthesis researchgate.net | Oleyl Oleate Synthesis tandfonline.com |

|---|---|---|---|

| Enzyme | Fermase CALB™ 10000 | Lipozyme IM-20 | Novozym 435 |

| Temperature | 45°C | 50°C | 51°C |

| Substrate Molar Ratio (Alcohol:Acid) | 2:1 | 1.5:1 | 1:1 |

| Enzyme Loading | 1.8% (w/w) | 10 g/L | 7% (w/w) |

| Reaction Time | 25 minutes | 144 hours | 75 minutes |

| System | Solvent-Free | n-Hexane | Solvent-Free |

| Max Yield/Conversion | 97.14% | >85% | ~99% (734 g/L) |

For specific research and development purposes, custom synthesis of this compound may be required. This service is sought when the compound is not commercially available, when a higher purity is needed, or when a modified version of the molecule (e.g., with isotopic labeling) is necessary for analytical studies. suisse-tp.chchiroblock.com Custom synthesis providers offer the development and optimization of synthetic routes to produce molecules on scales ranging from milligrams to kilograms. suisse-tp.chnjbio.com

These specialized methodologies can involve:

Route Scouting and Development : Devising novel synthetic pathways when existing literature is unavailable or inefficient. njbio.combiosynth.com

Process Optimization : Improving existing synthesis routes to increase yield, enhance purity, or reduce costs. suisse-tp.chspecificpolymers.com This can include avoiding difficult purification steps like chromatography by redesigning the reaction sequence. chiroblock.com

Advanced Chemical Techniques : Employing specialized technologies such as photochemistry, electrochemistry, or flow chemistry to overcome challenges in conventional synthesis. njbio.com

Production of Analytical Standards : Creating highly pure reference compounds or specific impurities needed for analytical method development and validation in various industries, including cosmetics and food. suisse-tp.chbiosynth.com

These tailored approaches allow researchers to obtain specific quantities of this compound with precise characteristics, facilitating innovation and specialized applications. specificpolymers.com

Esterification Reactions of Decyl Alcohol and Isovaleric Acid

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. longdom.org This involves designing chemical processes that minimize waste, reduce energy consumption, and use less hazardous substances. jocpr.com

Key green approaches relevant to this compound synthesis include:

Biocatalysis : The use of enzymes, particularly lipases, is a cornerstone of green ester synthesis. researchgate.netlongdom.org Lipases operate under mild temperatures and pressures, reducing energy demand. They are highly specific, which minimizes the formation of by-products and simplifies purification. mdpi.comacs.org Furthermore, immobilized enzymes can be recovered and reused for multiple reaction cycles, improving process economy and reducing waste. researchgate.net

Solvent-Free Systems (SFS) : Conducting esterification reactions without a solvent eliminates the environmental and health hazards associated with many organic solvents. researchgate.netsemanticscholar.org Studies on the synthesis of cosmetic esters like decyl oleate and various flavor esters have demonstrated high conversion rates in solvent-free media. semanticscholar.orgresearchgate.netresearchgate.net

Process Intensification with Ultrasound : The use of ultrasound irradiation can significantly enhance reaction rates in enzymatic esterification. researchgate.netsemanticscholar.org This technique improves mass transfer between the substrates and the enzyme's active sites, leading to shorter reaction times and potentially lower energy consumption compared to conventional stirring methods. researchgate.netjst.go.jp

Maximizing Atom Economy : Green synthesis prioritizes reactions that incorporate the maximum number of atoms from the reactants into the final product. acs.org The direct esterification of decyl alcohol and isovaleric acid is inherently atom-economical, as the only by-product is water.

By integrating these strategies, the synthesis of this compound can be made more sustainable, aligning with modern standards for environmentally responsible chemical production. mdpi.comnih.gov

Biosynthetic Origins and Metabolic Fate of Isovalerates

Natural Occurrence and Distribution of Decyl Isovalerate

This compound is an ester characterized by its waxy and fruity aroma. While some sources suggest it is not found in nature, scientific studies have identified its presence in the complex aroma profiles of certain plants.

Research into the chemical composition of essential oils from various plant species has led to the identification of a wide array of esters. While this compound itself is not always a major constituent, the presence of structurally related esters, such as octyl isovalerate, in the essential oils of plants from the Heracleum genus suggests the potential for its occurrence. researchgate.netresearchgate.net For instance, studies on the essential oils of different parts of Heracleum species have revealed a rich composition of aliphatic esters, with octyl acetate (B1210297) and hexyl butyrate (B1204436) often being major components. researchgate.netnih.govmdpi.com The analysis of Heracleum paphlagonicum fruit oil, for example, identified numerous compounds, including a variety of esters that contribute to its aromatic profile. thegoodscentscompany.com

The aroma of many fruits is a complex blend of volatile organic compounds, including a significant number of esters. Scientific analysis of strawberry aroma profiles has confirmed the presence of this compound. nih.gov In a study aimed at optimizing methods for determining the aroma profile of strawberries, this compound was identified as one of the long-chain esters present. nih.gov The volatile composition of strawberries is known to be diverse, with over 360 compounds identified, and esters making up a significant portion of these, contributing to the characteristic fruity scent. frontiersin.orgnih.gov The presence of various isovalerate esters, such as methyl isovalerate, has also been noted in different strawberry cultivars. frontiersin.orghst-j.org

Presence in Plant Essential Oils

Precursor Metabolites and Pathways of Isovalerate Biosynthesis

The isovalerate portion of this compound originates from the catabolism of the branched-chain amino acid leucine (B10760876). This biochemical pathway involves several enzymatic steps, leading to the formation of a key intermediate, isovaleryl-CoA.

The breakdown of branched-chain amino acids (BCAAs), including leucine, is a fundamental metabolic process in many organisms. nih.gov The catabolism of leucine begins with a transamination reaction, which converts it into its corresponding α-keto acid, α-ketoisocaproate. wikipedia.org This initial step is catalyzed by a branched-chain amino acid aminotransferase. wikipedia.org The subsequent and irreversible step is the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA. wikipedia.orgwikipedia.org This reaction is carried out by a multi-enzyme complex known as the branched-chain α-ketoacid dehydrogenase complex (BCKDC). wikipedia.orgnih.gov

Alpha-ketoisovalerate decarboxylase (Kivd) is an enzyme that catalyzes the non-oxidative decarboxylation of branched-chain α-keto acids, such as α-ketoisovalerate (the precursor of valine and an intermediate in leucine biosynthesis), to produce aldehydes. asm.orgnih.gov This enzyme is particularly important in the formation of aroma compounds in processes like cheese ripening. nih.gov While Kivd acts on α-keto acids derived from branched-chain amino acid metabolism, its primary role is in the production of aldehydes, which can be further reduced to alcohols, rather than the direct formation of isovaleryl-CoA for ester biosynthesis. nih.govresearchgate.net The enzyme from Lactococcus lactis, for instance, shows the highest specific activity for α-ketoisovalerate. researchgate.net

The formation of isovaleryl-CoA is a critical step that activates the isovalerate unit for further metabolic processes, including the biosynthesis of esters. This activation occurs through a process called thioesterification. The branched-chain α-ketoacid dehydrogenase complex (BCKDC) catalyzes the oxidative decarboxylation of α-ketoisocaproate, during which the resulting isovaleryl group is attached to Coenzyme A (CoA) via a high-energy thioester bond. wikipedia.orgnih.gov This thioester, isovaleryl-CoA, is a key precursor for various biosynthetic pathways. nih.gov The formation of thioesters like acetyl-CoA and fatty acyl-CoAs is a common strategy in biochemistry to activate carboxylic acids for subsequent reactions, such as the formation of esters. libretexts.orgyoutube.com The hydrolysis of this thioester bond is a thermodynamically favorable process, which drives the synthesis of less reactive molecules like esters. youtube.com

Role of Alpha-Ketoisovalerate Decarboxylase in Alpha-Keto Acid Decarboxylation

Integration into Methyl-Branched Fatty Acid Synthesis

Isovalerate, primarily in its activated form isovaleryl-CoA, serves as a crucial primer for the synthesis of methyl-branched fatty acids (BCFAs) in various bacteria. wikipedia.orgcdnsciencepub.com This process is distinct from the synthesis of straight-chain fatty acids. BCFAs are typically found in two main forms: the iso-series and the anteiso-series. wikipedia.org Isovaleryl-CoA, which is derived from the catabolism of the branched-chain amino acid L-leucine, is utilized to form odd-numbered iso-series fatty acids. wikipedia.orgcdnsciencepub.comnih.gov

The synthesis pathway initiates with a primer molecule, which can be a branched-chain acyl-CoA such as isovaleryl-CoA. wikipedia.org In bacteria like Bacillus subtilis, the addition of isovalerate to the culture medium has been shown to increase the synthesis of fatty acids that are structurally related to it, specifically iso-C15 and iso-C17 fatty acids, while decreasing the production of other fatty acid types. cdnsciencepub.com This demonstrates that the relative abundance of different BCFAs is directly related to the availability of their specific precursors. cdnsciencepub.com The branched-chain fatty acid synthase system utilizes these primers, such as 3-methylbutyryl-CoA (isovaleryl-CoA), which are then elongated to produce fatty acids like 13-methyl-tetradecanoic acid. wikipedia.org

In Listeria monocytogenes, which has a high content of BCFAs (over 90%), isovalerate is a precursor for odd-numbered iso-fatty acids. nih.gov Studies on mutants with defects in the branched-chain alpha-keto acid dehydrogenase (Bkd) complex, which is responsible for converting leucine into isovaleryl-CoA, showed that growth could be stimulated by supplying isovalerate directly, thereby bypassing the defective enzyme. nih.gov This confirms its role as a direct precursor in the BCFA synthesis pathway. nih.govresearchgate.net

Microbial Metabolism and Degradation Pathways

Leucine/Isovalerate Utilization (Liu) Pathway in Bacteria

The catabolism of L-leucine and its corresponding branched-chain fatty acid, isovalerate, is a widespread and well-studied metabolic pathway in bacteria, particularly in Proteobacteria such as Pseudomonas aeruginosa. researchgate.netresearchgate.netnih.gov This degradation route is known as the Leucine/Isovalerate Utilization (Liu) pathway. researchgate.netresearchgate.netasm.org It enables bacteria to use leucine and isovalerate as sole sources of carbon and energy. researchgate.netasm.org The Liu pathway converges with other catabolic pathways, such as the one for acyclic terpenes (Atu pathway), at the intermediate 3-methylcrotonyl-CoA. asm.orgasm.org Consequently, bacteria capable of degrading acyclic terpenes like citronellol (B86348) must also possess a functional Liu pathway to process the resulting metabolites. asm.org

The pathway is induced by the presence of isovalerate, L-leucine, or other intermediates like 3-methylcrotonate. researchgate.net The end products of this catabolic process are acetyl-CoA and acetoacetate, which can then enter central metabolic cycles for energy production. researchgate.netasm.org

The enzymes of the Liu pathway are encoded by a conserved gene cluster, typically designated as the liu cluster. researchgate.netnih.govasm.org In Pseudomonas aeruginosa, this cluster consists of the genes liuRABCDE. researchgate.netnih.govasm.org

liuR : This gene encodes a transcriptional regulator belonging to the MerR family. nih.gov It is believed to control the expression of the other liu genes in response to metabolic signals, although its precise regulatory role is still under investigation. nih.gov

liuA : Encodes isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. asm.org

liuB and liuD : These genes encode the two subunits of 3-methylcrotonyl-CoA carboxylase (MCase). asm.orgasm.org This enzyme is responsible for the carboxylation of 3-methylcrotonyl-CoA to produce 3-methylglutaconyl-CoA. asm.orgasm.org

liuC : Encodes 3-methylglutaconyl-CoA hydratase, which converts 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). asm.org

liuE : Encodes HMG-CoA lyase, the final enzyme in the pathway, which cleaves HMG-CoA into acetyl-CoA and acetoacetate. researchgate.net

Expression studies have confirmed that the Liu proteins are produced when cells are grown on isovalerate, indicating their essential role in its metabolism. asm.org The genetic organization of the liu cluster is widely distributed among proteobacteria, highlighting its importance in bacterial metabolism. researchgate.netnih.gov

The Liu pathway proceeds through a series of specific enzymatic reactions with distinct metabolic intermediates. The specificity of the enzymes ensures the efficient catabolism of leucine and isovalerate.

Leucine/Isovalerate to Isovaleryl-CoA : Leucine is first converted to 2-ketoisocaproic acid, which is then transformed into isovaleryl-CoA. asm.org Isovalerate can be directly activated to isovaleryl-CoA.

Isovaleryl-CoA to 3-Methylcrotonyl-CoA : Catalyzed by isovaleryl-CoA dehydrogenase (liuA product). asm.org In P. aeruginosa, an acyl-CoA dehydrogenase named FadE2 has shown a substrate preference for isobutyryl-CoA (from valine catabolism) and, to a lesser extent, isovaleryl-CoA. plos.org

3-Methylcrotonyl-CoA to 3-Methylglutaconyl-CoA : Catalyzed by 3-methylcrotonyl-CoA carboxylase (liuB and liuD products). asm.orgasm.org This enzyme's substrate specificity can differ from other carboxylases; for instance, the MCase in the Liu pathway is distinct from the geranyl-CoA carboxylase (GCase) in the Atu pathway of P. citronellolis. asm.org

3-Methylglutaconyl-CoA to 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) : Catalyzed by 3-methylglutaconyl-CoA hydratase (liuC product). asm.org

HMG-CoA to Acetyl-CoA and Acetoacetate : The final step is catalyzed by HMG-CoA lyase (liuE product), cleaving HMG-CoA into two central metabolites. researchgate.netasm.org

The catalytic promiscuity of some metabolic enzymes allows them to act on multiple substrates, which can lead to metabolic diversification. researchgate.net However, the enzymes in core pathways like the Liu pathway are generally refined to be highly selective for their specific intermediates to ensure metabolic efficiency. researchgate.net

Genetic and Enzymatic Characterization of Liu Gene Clusters

Degradation to Short-Chain Fatty Acids by Commensal Microflora in In Vitro Models

Isovalerate is a prominent branched-chain fatty acid (BCFA) produced by the human gut microbiota through the fermentation of proteins, particularly the branched-chain amino acid leucine. biocrates.comnih.govmdpi.com This process occurs primarily in the colon, where bacteria break down dietary proteins and peptides that escape digestion in the upper gastrointestinal tract. biocrates.comnih.gov

In vitro models of the human colon have demonstrated that commensal bacteria, including species from the genera Clostridium, Bacteroides, and Peptostreptococcus, are significant producers of BCFAs. mdpi.commdpi.com The production of isovalerate is often used as a marker for protein fermentation in the gut. biocrates.com Once produced, isovalerate can be absorbed by the host's colonocytes as an energy source or enter the bloodstream. biocrates.com

Studies using in vitro fermentation models with fecal microbiota have shown that isovalerate is consistently produced, and its concentration can be influenced by various factors. mdpi.com For example, in vitro gut models simulating different dietary conditions have confirmed that high-protein diets lead to increased concentrations of BCFAs, including isovalerate. frontiersin.org

The production of isovalerate and other BCFAs by the gut microbiota is not constant and is influenced by several key factors:

Diet : The availability of fermentable substrates is a primary driver. High-protein diets are strongly linked to higher fecal concentrations of BCFAs, as they provide more amino acid precursors like leucine. biocrates.commdpi.comfrontiersin.org Conversely, the presence of fermentable carbohydrates, such as fiber, can reduce BCFA production, as many bacteria preferentially ferment carbohydrates over proteins. mdpi.comfrontiersin.org A negative correlation has been observed between fiber intake and fecal isovalerate levels. frontiersin.org

Microbial Composition : The specific species present in the gut microbiota determine the metabolic output. mdpi.comfrontiersin.org The abundance of proteolytic bacteria like Clostridium and Bacteroides is crucial for the conversion of leucine to isovalerate. mdpi.commdpi.com

Gut Environment (pH) : The pH of the colonic environment significantly impacts microbial metabolism. In vitro studies have shown that a lower pH (e.g., 5.5), often resulting from carbohydrate fermentation, can reduce the formation of BCFAs from protein sources. frontiersin.org However, other studies investigating a pH range of 6.0 to 7.0 found no significant effect of pH on isovalerate concentration, while the production of other SCFAs like acetate and butyrate was pH-dependent. mdpi.com

Host Metabolism : The host's own metabolic processes can influence the availability of substrates for microbial fermentation in the colon. frontiersin.org

Advanced Analytical Methodologies for Decyl Isovalerate Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating complex mixtures. For a volatile to semi-volatile compound like decyl isovalerate, gas and liquid chromatography are the primary methods used for its isolation and identification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. measurlabs.comyoutube.com In this method, the sample is vaporized and separated into its individual components as it travels through a capillary column. youtube.com The choice of the stationary phase within the column is critical; for ester analysis, columns with mid-range polarity, such as those containing phenyl- and cyanopropyl-functional groups, are often employed to achieve optimal separation. restek.com

Once the separated components, including this compound, exit the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which causes the molecule to fragment in a reproducible manner. youtube.com The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a chemical "fingerprint." The mass spectrum of this compound shows characteristic fragments that confirm its identity. nih.gov The molecular ion peak [M]+ at m/z 242 would be expected, along with significant fragments resulting from the cleavage of the ester bond. Key fragments include a prominent peak at m/z 103, corresponding to the protonated isovaleric acid moiety, and another at m/z 57, characteristic of the isovaleryl group. nih.gov

Table 1: GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 57 | 96.4 | [C4H9]+ |

| 85 | 73.9 | [C5H9O]+ |

| 103 | 99.9 | [C5H11O2]+ |

| 140 | Low | [C10H20]+ (Decene) |

| 242 | Low/Absent | [C15H30O2]+ (Molecular Ion) |

Data sourced from PubChem. nih.gov

For the analysis of volatile compounds like this compound within complex solid or liquid samples, sample preparation is a critical step. Headspace (HS) sampling and solid-phase microextraction (SPME) are modern, solvent-free techniques that are ideal for this purpose. d-nb.info

Headspace (HS) analysis involves placing the sample in a sealed vial and heating it, which allows volatile compounds to partition into the gas phase (the headspace) above the sample. innovatechlabs.comgcms.cz A portion of this gas is then injected into the GC-MS system. gcms.cz This technique is effective for isolating volatiles from non-volatile matrix components that could otherwise interfere with the analysis. thermofisher.com

Solid-Phase Microextraction (SPME) is a related technique that uses a fused-silica fiber coated with a sorbent polymer. d-nb.infomdpi.com The fiber is exposed to the sample's headspace, where volatile analytes like this compound adsorb onto the coating. d-nb.info After an equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the column for analysis. d-nb.info The choice of fiber coating is crucial; for semi-volatile esters, a polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber is often effective. researchgate.net Both HS and SPME are readily automated and improve detection limits by concentrating the analytes prior to analysis. mdpi.comlcms.cz

Table 2: Typical HS-SPME Parameters for Volatile Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| SPME Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) | Adsorption of nonpolar to semi-polar volatile compounds. |

| Incubation/Extraction Temperature | 40-60 °C | To promote volatilization of the analyte from the sample matrix into the headspace. |

| Incubation/Extraction Time | 20-40 min | To allow equilibrium to be reached between the sample, headspace, and SPME fiber. |

| Desorption Temperature | 240-260 °C | To ensure rapid and complete transfer of the analyte from the fiber to the GC inlet. |

| Desorption Mode | Splitless | To maximize the transfer of the analyte to the GC column, enhancing sensitivity. |

Data generalized from studies on volatile compound analysis. researchgate.netcibd.org.uk

In complex samples, chromatographic peaks can overlap, making it difficult to distinguish individual compounds. Advanced detector coupling, such as tandem mass spectrometry (GC-MS/MS), provides an additional layer of separation and selectivity. restek.comnih.gov In GC-MS/MS, a specific precursor ion from a target analyte like this compound is selected, fragmented further, and then specific product ions are monitored. nih.gov This technique, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and enhances sensitivity, allowing for accurate quantification even at trace levels. nih.govresearchgate.net

Data deconvolution is a computational process applied to GC-MS data to mathematically separate the mass spectra of co-eluting compounds. nih.govwiley.com Algorithms like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) analyze the entire dataset to extract pure component spectra from overlapping peaks. mdpi.com This allows for the reliable identification of compounds that would otherwise be obscured, which is invaluable when analyzing complex fragrance or flavor profiles containing numerous esters and other volatiles. wiley.commdpi.com

While GC-MS is dominant for volatile esters, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for analyzing mixtures containing less volatile or thermally sensitive esters. tandfonline.comnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In RP-HPLC, separation is based on the compound's hydrophobicity. nih.gov

A common setup involves a C18 stationary phase column, which is nonpolar. nih.gov The mobile phase is typically a polar mixture, such as a gradient of acetonitrile (B52724) and water. nih.govjst.go.jp More hydrophobic compounds like this compound interact more strongly with the C18 column and therefore elute later than more polar compounds. Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS), as esters like this compound lack a strong UV chromophore. jst.go.jplcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Headspace and Solid-Phase Microextraction (SPME) Applications

Spectroscopic and Spectrometric Characterization

While chromatography separates components, spectroscopy provides definitive structural information. Nuclear Magnetic Resonance is the most powerful technique for the complete structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). ipb.pt The combination of ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the this compound structure.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the protons in the decyl chain and the isovalerate group. A characteristic triplet around 4.0 ppm would correspond to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-), while a complex multiplet further upfield would represent the other methylene (B1212753) groups of the decyl chain, and a terminal triplet around 0.9 ppm would correspond to the decyl chain's methyl group. The isovalerate moiety would be identified by a doublet for the six equivalent methyl protons and a multiplet for the single methine proton.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.inlibretexts.org Each carbon in this compound would produce a distinct signal. nih.gov The carbonyl carbon (C=O) of the ester would appear far downfield, typically around 173 ppm. The carbon of the -O-CH₂- group would resonate around 65 ppm, with the other carbons of the decyl and isovalerate groups appearing at higher field strengths (lower ppm values). nih.gov Advanced NMR techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups, providing definitive structural confirmation. bhu.ac.in

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~173 |

| -O-CH₂- (Decyl) | ~65 |

| -CH₂-CH(CH₃)₂ (Isovalerate) | ~43 |

| Decyl Chain (-CH₂-)n | ~22-32 |

| -CH(CH₃)₂ (Isovalerate) | ~22.5 |

| -CH(CH₃)₂ (Isovalerate) | ~26 |

| Terminal -CH₃ (Decyl) | ~14 |

Predicted values based on known ester and alkane chemical shifts. libretexts.orgnih.gov

Advanced Mass Spectrometry Techniques for Quantitative Analysis and Metabolomics

The quantitative analysis and metabolomic profiling of this compound, particularly within complex matrices, benefit significantly from advanced mass spectrometry (MS) techniques that offer enhanced sensitivity, selectivity, and structural elucidation capabilities beyond standard gas chromatography-mass spectrometry (GC-MS).

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, is pivotal for the accurate identification of this compound and other volatile compounds. chimia.chijpsonline.com Unlike nominal mass instruments, HRMS provides high mass accuracy, which is crucial for determining the elemental composition of unknown compounds, a common challenge in flavor and aroma research. chimia.ch For instance, GC-Orbitrap MS combines the separation power of gas chromatography with the high resolution and sensitivity of an Orbitrap mass analyzer, enabling the detection and characterization of trace components in complex flavor profiles. ijpsonline.com Similarly, FT-ICR MS offers ultra-high mass resolution, allowing for the comprehensive characterization of trace components in complex samples like traditional liquors, where thousands of compounds can be detected and assigned elemental formulas. mdpi.comacs.org

Tandem Mass Spectrometry (MS/MS), often performed on triple quadrupole (QqQ) or hybrid instruments (e.g., Q-TOF, Q-Orbitrap), is a powerful tool for both quantitative analysis and structural confirmation. shimadzu.com In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM) when using a QqQ, provides exceptional selectivity and sensitivity for quantifying target analytes in complex mixtures by minimizing matrix interference. shimadzu.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven effective for the quantitative analysis of various esters, such as cholesteryl esters and fatty acid esters of hydroxy fatty acids, in biological samples, demonstrating good precision and accuracy. nih.govresearchgate.netnih.gov

In the context of metabolomics, which aims to comprehensively profile all small molecules in a biological system, these advanced MS techniques are indispensable. GC-MS and LC-MS are the most common platforms for metabolomic studies of fruit composition and quality. jst.go.jpoup.com Nontargeted metabolomics approaches, often utilizing HRMS, allow for an unbiased comparison of metabolite profiles between different samples. researchgate.net For example, a study on tomato fruit volatiles used GC-MS data processed with specialized software (MetAlign) to perform a comparative analysis based on individual molecular fragments, leading to the discrimination and identification of 322 different compounds. researchgate.net Such profiling can reveal key volatile compounds, including esters, that contribute to the distinct aroma and metabolic state of a fruit. jst.go.jpmdpi.comnih.gov

Method Validation and Optimization Strategies

Optimization of Extraction and Sample Preparation Parameters

The accurate analysis of this compound is highly dependent on the optimization of extraction and sample preparation methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a widely used, solvent-free technique for analyzing volatile compounds like this compound in various matrices. mdpi.com The efficiency of this method is influenced by several critical parameters that must be carefully optimized.

A key parameter is the choice of SPME fiber coating. For the analysis of non-polar volatiles and esters, a Polydimethylsiloxane (PDMS) fiber is often recommended. mdpi.com However, combination fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) may also be used and compared for extraction efficiency. mdpi.com

Sample weight is another crucial factor. Studies on strawberry aroma have shown that increasing the sample mass from 1 g to 5 g can result in a higher signal area and a greater number of detected compounds, including esters. mdpi.com

Extraction temperature and time directly affect the equilibrium of the analyte between the sample matrix and the headspace, and subsequently, its adsorption onto the SPME fiber. mdpi.com Increasing the temperature generally facilitates the transfer of analytes to the headspace, which can accelerate extraction but may also reduce the method's sensitivity or cause thermal degradation of unstable compounds. mdpi.com A systematic variation of temperature (e.g., 40 °C, 60 °C, 80 °C) and time (e.g., 15 min, 30 min) is necessary to find the optimal conditions that maximize the peak area and number of extracted compounds. mdpi.com For instance, in strawberry analysis, an agitator temperature of 80 °C yielded higher signal intensities compared to 60 °C. mdpi.com

Ionic strength of the sample solution can be modified, typically by adding a salt like sodium chloride (NaCl), to influence the solubility of analytes. For non-polar, long-chain esters such as this compound, increasing the ionic strength can paradoxically suppress their concentration in the headspace. mdpi.com This occurs because the salt increases the solubility of these non-polar compounds in the aqueous phase, leading to lower partitioning into the headspace. Therefore, the effect of adding NaCl must be evaluated, as working without it may be preferable for maximizing the detection of this compound. mdpi.com

The following table summarizes the optimization of HS-SPME-GC-MS parameters for strawberry aroma analysis, which included this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation | Source |

| Sample Weight | 1 g | 5 g | - | 5 g sample yielded higher signal area and more detected compounds. | mdpi.com |

| Agitator Temperature | 40 °C | 60 °C | 80 °C | Signal intensity was highest at 80 °C. | mdpi.com |

| Incubation/Extraction Time | 15 min | 30 min | - | Optimal results were achieved with 15 min of extraction and incubation. | researchgate.net |

| Ionic Strength | No NaCl added | 20% NaCl solution added | - | Adding NaCl suppressed the headspace concentration of long-chain esters like this compound. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Interlaboratory Trial Design and Quality Control for Analytical Methods

Ensuring the reliability and comparability of analytical data for this compound across different laboratories requires robust quality control (QC) measures and the implementation of interlaboratory trials, also known as proficiency testing (PT). eurachem.orgresearchgate.net Such trials are essential for method validation and for assessing the performance of individual laboratories. eurachem.orgcharm.com

The design of an interlaboratory trial for this compound analysis would typically involve the following steps:

Preparation of Test Materials : A homogenous and stable batch of a relevant matrix (e.g., a flavored beverage or a cosmetic product) containing a known, certified concentration of this compound would be prepared. european-accreditation.org Alternatively, a standard solution of this compound in a suitable solvent could be used. bio-conferences.org The material is divided into identical samples for distribution. epa.gov

Participant Recruitment : A sufficient number of laboratories (e.g., 9 laboratories in one study) are invited to participate to ensure statistically meaningful results. bio-conferences.org

Distribution of Samples and Protocol : Participants receive the blind test samples along with a detailed analytical protocol. epa.gov The protocol would specify the method to be used (e.g., HS-SPME-GC-MS), including key parameters for the instrument setup, calibration procedures, and the internal standard to be used. researchgate.netnih.gov

Data Collection and Analysis : Each laboratory analyzes the samples in triplicate and reports the quantitative results for this compound back to the trial coordinator. epa.gov The coordinator performs a statistical analysis of the submitted data to evaluate within-laboratory repeatability and between-laboratory reproducibility, often according to standards like ISO 5725. bio-conferences.org Performance is typically assessed using z-scores, which indicate how far a laboratory's result deviates from the consensus or assigned value. eurachem.org

Quality control is a continuous process that underpins the validity of any analytical method. Key QC practices include:

Method Validation : Before routine use, the analytical method must be thoroughly validated to assess parameters like linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). researchgate.net

Use of Reference Materials : Regular analysis of Certified Reference Materials (CRMs), when available, is crucial for assessing bias and ensuring the traceability of measurements. researchgate.neteuropean-accreditation.org

Internal Quality Control : This involves the routine analysis of control samples (e.g., a laboratory-prepared material with a known concentration of this compound) with every batch of test samples to monitor the method's ongoing performance. chromatography-gc.com

System Suitability Checks : Before each analytical run, system suitability tests are performed to ensure the chromatographic system is performing correctly. This includes checking peak resolution, shape, and detector response. chromatography-gc.com

Proficiency Testing Participation : Regular and successful participation in external PT schemes provides objective evidence of a laboratory's competence and the reliability of its results. charm.comeurachem.org An investigation is required if a laboratory's performance is deemed unsatisfactory to identify and correct the root cause. eurachem.org

These combined strategies of method optimization, internal quality control, and external proficiency testing are fundamental to generating high-quality, reliable, and comparable analytical data for the chemical compound this compound.

Biological Roles and Ecological Interactions of Isovalerates

Impact on Microbial Ecology and Fermentation Processes

Isovalerates are crucial molecules in microbial environments, particularly in the complex ecosystems of ruminant animals and anaerobic digesters. They originate primarily from the microbial degradation of branched-chain amino acids like leucine (B10760876). dellait.comnih.gov

In ruminant nutrition, isovalerate and other BCVFAs are recognized as essential nutrients for the growth of cellulolytic bacteria, the microorganisms responsible for breaking down fibrous plant material. nih.govresearchgate.net Supplementing livestock diets with isovalerate has been shown to positively modulate the rumen environment.

Studies have demonstrated that isovalerate supplementation can increase the populations of key cellulolytic bacteria, such as Ruminococcus albus, Ruminococcus flavefaciens, and Fibrobacter succinogenes. researchgate.netcambridge.org This stimulation of microbial growth leads to a corresponding increase in the activity of crucial digestive enzymes. Research indicates that the activities of carboxymethyl-cellulase (CMCase), xylanase, cellobiase, and pectinase (B1165727) are enhanced with isovalerate supplementation. dellait.comresearchgate.netcambridge.org This boost in enzyme activity facilitates more efficient breakdown of complex carbohydrates found in forage. dellait.comcambridge.org Conversely, some studies have noted that isovalerate supplementation can decrease microbial protease activity. researchgate.net

Table 1: Effect of Isovalerate Supplementation on Rumen Microbes and Enzymes

| Parameter | Effect of Isovalerate Supplementation | Source(s) |

|---|---|---|

| Microbial Populations | ||

| Total Bacteria | Increase | researchgate.net |

| Ruminococcus albus | Increase | dellait.comresearchgate.netcambridge.org |

| Ruminococcus flavefaciens | Increase | dellait.comresearchgate.netcambridge.org |

| Fibrobacter succinogenes | Increase | researchgate.netcambridge.org |

| Butyrivibrio fibrisolvens | Increase | dellait.comcambridge.org |

| Enzyme Activities | ||

| Carboxymethyl-cellulase (CMCase) | Increase | cambridge.org |

| Xylanase | Increase | dellait.comcambridge.org |

| Cellobiase | Increase | cambridge.org |

| Pectinase | Increase | cambridge.org |

| Protease | Decrease | researchgate.net |

| α-Amylase | Increase | dellait.comresearchgate.net |

The stimulation of microbial growth by isovalerates directly impacts the synthesis of microbial protein, which is a primary source of amino acids for the host animal. brcorte.com.br Several studies have reported that dietary supplementation with BCVFAs, including isovalerate, can enhance microbial protein synthesis. researchgate.netnih.govcambridge.org In an in-vitro study using a timothy hay inoculum, isovalerate was found to increase microbial protein synthesis by 11.2%. nih.gov A lower proportion of isovalerate in the rumen has been negatively correlated with the amount of microbial nitrogen produced, suggesting its efficient incorporation by microbes is vital for maximizing protein synthesis. animbiosci.org

This enhanced microbial activity translates to improved nutrient digestibility. Supplementation with isovalerate has been shown to increase the total tract digestibility of dry matter, organic matter, and crude protein. researchgate.netnih.gov Notably, a significant improvement is often seen in the digestibility of fiber components, including neutral detergent fiber (NDF) and acid detergent fiber (ADF). researchgate.netresearchgate.netnih.govfrontiersin.org One study reported that increasing levels of isovalerate supplementation improved the in-situ ruminal degradation of amylase-treated NDF from corn stover. nih.gov

Table 2: Effect of Isovalerate Supplementation on Nutrient Digestibility in Ruminants

| Nutrient | Effect of Supplementation | Reported Improvement | Source(s) |

|---|---|---|---|

| Dry Matter (DM) | Increase | 3.4% increase with BCVFA mix | dellait.comresearchgate.net |

| Organic Matter (OM) | Increase | Linear & Quadratic Increase | nih.gov |

| Crude Protein (CP) | Increase | 6.3% increase with BCVFA mix | dellait.comnih.gov |

| Neutral Detergent Fiber (NDF) | Increase | 9.6% increase with BCVFA mix | dellait.comresearchgate.netnih.gov |

| Acid Detergent Fiber (ADF) | Increase | 18.2% increase with BCVFA mix | dellait.comfrontiersin.org |

In anaerobic digestion (AD) systems, which are used for waste treatment and biogas production, isovalerate is a key intermediate metabolite. researchgate.net It is primarily formed during the acidogenesis stage from the breakdown of proteins and specifically from branched-chain amino acids like leucine. nih.govresearchgate.net The presence of isovalerate and other BCVFAs is indicative of active protein fermentation. researchgate.net

Role in Plant Volatile Emissions and Chemosensory Ecology

Isovalerate esters are common constituents of the volatile organic compounds (VOCs) released by many plants, contributing significantly to the characteristic aroma of their flowers and fruits.

Isovalerate esters, with their characteristic fruity and sweet notes, are integral to the aroma profiles of numerous fruits. perfumerflavorist.com While decyl isovalerate itself is not widely reported, other esters like ethyl isovalerate, methyl isovalerate, and hexyl isovalerate are frequently identified. Ethyl isovalerate is a known component of strawberry and pineapple aroma, adding depth and a powerful fruity character. perfumerflavorist.comwur.nlperfumeextract.co.ukusda.gov Hexyl isovalerate is a predominant ester in mature apples of the 'Ruixue' and 'Fuji' cultivars and has also been identified in mangosteen and cashew apple fibers. nih.govmdpi.comashs.orgthegoodscentscompany.com Methyl isovalerate is a key floral volatile in jackfruit. cabidigitallibrary.org The presence and concentration of these esters often increase as the fruit ripens. wur.nlmdpi.com

Table 3: Presence of Isovalerate Esters in Select Plant Aroma Profiles

| Plant Species | Isovalerate Ester Identified | Source(s) |

|---|---|---|

| Strawberry (Fragaria x ananassa) | Ethyl isovalerate | perfumerflavorist.comwur.nlusda.gov |

| Pineapple (Ananas comosus) | Ethyl isovalerate | perfumerflavorist.comperfumeextract.co.uk |

| Apple (Malus domestica) | Hexyl isovalerate, Hexenyl isovalerate | mdpi.com |

| Jackfruit (Artocarpus heterophyllus) | Methyl isovalerate | cabidigitallibrary.orguchicago.edu |

| Cashew Apple (Anacardium occidentale) | Hexyl isovalerate, Z-3-hexenyl isovalerate | nih.gov |

| Mangosteen (Garcinia mangostana) | Hexyl-n-valerate (isomer) | ashs.org |

The volatile esters emitted by plants serve as crucial chemical cues for insects, including pollinators. Electroantennography (EAD) is a technique used to measure the electrical response of an insect's antenna to a specific odorant, providing direct evidence of olfactory detection. plos.org

EAD studies have confirmed that various insects can detect isovalerate esters. For example, female gall midges (Clinodiplosis ultracrepidata), which pollinate jackfruit, show strong antennal responses to methyl isovalerate, a major component of the jackfruit's floral scent. cabidigitallibrary.orguchicago.edu Similarly, the fruit fly Drosophila melanogaster exhibits antennal responses to ethyl isovalerate, which is a key volatile in marula fruit, a preferred oviposition site. lu.se In a study on the palm pest Paysandisia archon, antennae of both males and females responded to several esters, including ethyl butyrate (B1204436) and ethyl isobutyrate (a close isomer of isovalerate), indicating their role in host-plant perception. plos.org In the Japanese orchid Luisia teres, male beetle pollinators were found to be exclusively attracted to (R)-2,3-dihydroxypropyl isovalerate, demonstrating a highly specific chemical interaction. rsc.org These findings highlight that isovalerate esters can play a significant role in mediating plant-pollinator interactions through chemosensory signaling.

Antioxidant and Antimicrobial Activities of Related Esters in In Vitro Systems

Isovalerates, a class of esters derived from isovaleric acid, have garnered scientific interest for their potential biological activities. Research into related ester compounds has revealed notable antioxidant and antimicrobial properties in laboratory settings. These studies, often employing various in vitro assays, provide insights into the structure-activity relationships that govern the efficacy of these molecules.

Antioxidant Activity of Related Esters

The antioxidant potential of ester compounds is frequently evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. woodj.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. woodj.org The structure of an ester, particularly the nature of the alcohol and acyl groups, can significantly influence its antioxidant capacity.

Studies on various phenolic and fatty acid esters have demonstrated that structural modifications, including esterification, can modulate their antioxidant potential. For instance, the esterification of resveratrol (B1683913) with fatty acids has been shown to enhance its antioxidant activity in certain systems. nih.gov Similarly, the synthesis of hexadecyl ferulate from ferulic acid resulted in a compound with equivalent or improved scavenger activity in DPPH and ABTS assays. The antioxidant activity of ferulic acid alkyl esters was found to vary with the chain length of the alcohol moiety when tested in rat liver microsomes. nih.gov While specific quantitative data on the antioxidant activity of simple alkyl isovalerates like this compound is not extensively documented in the reviewed literature, the principles observed with other esters suggest that their antioxidant properties would be influenced by both the isovaleroyl group and the attached alkyl chain. An essential oil containing isopentyl isovalerate and hexyl isovalerate was reported to have a radical scavenging IC50 value of 1423 mg/mL, though this value represents the activity of the entire oil rather than the individual ester components. tandfonline.com

Antimicrobial Activity of Isovalerates and Related Esters

One study investigated the antimicrobial activity of isovaleric acid monoglyceride. bas.bg The compound showed pronounced antibacterial activity against Pseudomonas aeruginosa and moderate antifungal activity against Candida albicans. bas.bg The results were determined by measuring the zone of inhibition in an agar (B569324) well diffusion assay. bas.bg

Antimicrobial Activity of Isovaleric Acid Monoglyceride

| Microorganism | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Pseudomonas aeruginosa | 18.0 ± 0.3 | Pronounced |

| Staphylococcus aureus | - | Not specified |

| Escherichia coli | - | Not specified |

| Candida albicans | 14.0 ± 0.2 | Moderate |

Data from a study on the antimicrobial activity of isovaleric acid monoglyceride at a concentration of 1 mg/ml. bas.bg

Essential oils are another source of data on the antimicrobial activity of isovalerate esters. For example, the essential oil of Salvia sharifii contains isopentyl isovalerate (4.48%) and hexyl isovalerate (4.22%) and has shown good antimicrobial activity against several medically important pathogens. tandfonline.com Similarly, the essential oil of Salvia multicaulis contains various esters, including 2-methyl butyl isovalerate and hexyl isovalerate, and has demonstrated significant antimicrobial effects against bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values as low as 5.3 µg/ml against Staphylococcus epidermidis and Candida albicans. researchgate.net

The antimicrobial efficacy of fatty acid esters is often related to their chemical structure, including the length of the carbon chain. researchgate.netscielo.br Studies on fatty acid methyl esters (FAMEs) have shown their potential as antifungal agents, with MIC values against various fungi ranging from 15.6 to 500 µg/mL. scielo.br

Minimum Inhibitory Concentration (MIC) of Various Esters Against Selected Microorganisms

| Compound/Extract | Microorganism | MIC (µg/mL) |

|---|---|---|

| Salvia multicaulis Essential Oil | Staphylococcus epidermidis | 5.3 |

| Saccharomyces cerevisiae | 9.3 | |

| Salvia multicaulis Ethyl Acetate (B1210297) Extract | Bacillus subtilis | 106.7 |

| Candida albicans | 5.3 | |

| Methyl Isovalerate | Botrytis cinerea | Inhibition of 28 ± 4% (Concentration not specified as MIC) |

| Isovaleric Acid | Bacillus megaterium | 100% inhibition (Concentration not specified as MIC) |

This table presents a selection of research findings on the antimicrobial activity of extracts and compounds containing isovalerate esters. nih.govresearchgate.net

The research indicates that isovalerate esters and related compounds are a promising area for the discovery of new antimicrobial agents. The mechanism of action is often attributed to the disruption of the microbial cell membrane. mdpi.com

Theoretical and Computational Studies of Decyl Isovalerate

Molecular Modeling and Simulation of Ester Systems

Molecular modeling and simulation techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of ester systems. These computational methods allow for the exploration of molecular conformations and the prediction of biological activities based on chemical structure.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. libretexts.orgwikipedia.org For a flexible molecule like decyl isovalerate, which consists of a long decyl chain and a branched isovalerate group, a vast number of conformations are possible. These different arrangements can vary in energy, with more stable, lower-energy conformations being more populated at equilibrium. libretexts.org The study of these energetics is crucial as the conformation of a molecule can significantly influence its physical properties and biological interactions. wikipedia.org

Key concepts in conformational analysis include:

Dihedral Angle: The angle between two groups attached to adjacent carbon atoms, which is a critical parameter in describing the conformation around a specific bond. libretexts.org

Torsional Strain: The increase in potential energy caused by the eclipsing of bonds on adjacent atoms. libretexts.org

Steric Interactions: Repulsive forces that occur when non-bonded atoms or groups are forced into close proximity. libretexts.org

Molecular Dynamics (MD) simulations provide a computational approach to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering a dynamic view of molecular motion, conformational changes, and intermolecular interactions. numberanalytics.com In the context of this compound, MD simulations can be used to:

Explore the conformational landscape and identify the most stable rotamers.

Simulate the behavior of this compound in different solvent environments.

Investigate its interaction with other molecules, such as its aggregation behavior or its interaction with biological membranes.

The table below summarizes key parameters often analyzed in conformational and MD studies of flexible molecules.

| Parameter | Description | Relevance to this compound |

| Potential Energy | The energy stored within a molecule due to its conformation. | Determines the relative stability of different conformers. libretexts.org |

| Dihedral Angles | Angles defining the rotation around the C-C and C-O single bonds. | Characterizes the specific shape of the alkyl and ester groups. libretexts.org |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Quantifies conformational changes over the course of an MD simulation. |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | Indicates how the flexible decyl chain folds or extends in different environments. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comfarmaciajournal.com By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the properties of new or untested compounds, thereby guiding the design of molecules with desired characteristics and reducing the need for extensive experimental testing. mdpi.com

For esters like this compound, QSAR models can be developed to predict various biological properties, such as toxicity, skin permeability, or sensory attributes (e.g., fragrance intensity). The process typically involves:

Data Set Collection: Assembling a group of structurally related compounds with experimentally measured biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. farmaciajournal.com

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation relating the descriptors to the activity. mdpi.com

Model Validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques. researchgate.net

Studies on aliphatic esters have successfully used QSAR to model toxicity against organisms like Tetrahymena pyriformis. farmaciajournal.comresearchgate.net Descriptors related to hydrophobicity (like log Kow) and molecular shape (like ovality) have been shown to be important predictors of toxicity for this class of compounds. farmaciajournal.comsci-hub.st

The following table presents examples of descriptor classes used in QSAR studies and their potential relevance for this compound.

| Descriptor Class | Examples | Potential Application for this compound |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular properties influencing physical behavior. |

| Topological (2D) | Connectivity Indices, Shape Indices (Ovality) | Describes molecular size, branching, and shape, which can affect biological interactions. farmaciajournal.com |

| Physicochemical (2D/3D) | LogP (Hydrophobicity), Molar Refractivity, Polar Surface Area (TPSA) | Predicts partitioning behavior (e.g., between water and lipids) and transport properties. sci-hub.st |

| Quantum-Chemical (3D) | HOMO/LUMO Energies, Dipole Moment | Relates to chemical reactivity and intermolecular interactions. sci-hub.st |

Reaction Mechanism Predictions and Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, predicting the reactivity of molecules, and understanding enzyme catalysis at a molecular level.

Theoretical Calculations for Predicting Reactivity in Synthetic Pathways

Theoretical calculations, particularly those based on quantum mechanics, can be used to model the potential energy surface of a chemical reaction. This allows for the prediction of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of chemical reactivity. nih.govoatext.com

For the synthesis of this compound, typically achieved through the esterification of decyl alcohol with isovaleric acid, computational methods can:

Model Reaction Intermediates and Transition States: By calculating the geometries and energies of all species along the reaction coordinate, the most likely reaction mechanism can be determined.

Predict Reaction Rates: Activation energies derived from these calculations can be used in transition state theory to estimate reaction rate constants.

Evaluate Catalyst Effects: The role of an acid catalyst, for example, can be explicitly modeled to understand how it lowers the activation energy of the esterification reaction.